Cas no 3883-86-1 (4H,4H'-Octafluorobiphenyl)

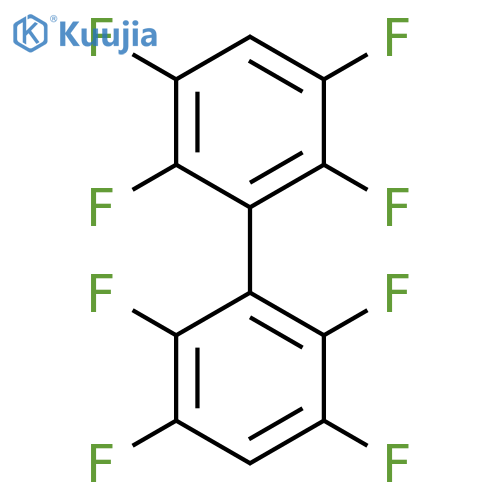

4H,4H'-Octafluorobiphenyl structure

商品名:4H,4H'-Octafluorobiphenyl

4H,4H'-Octafluorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-

- 2,2',3,3',5,5',6,6'-Octafluorobiphenyl

- 4H,4'H-OCTAFLUOROBIPHENYL

- 1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene

- 4H,4H'-Octafluorobiphenyl

- 4,4'-Dihydrooctafluorobiphenyl

- 4-H, 4'-H-Octafluorobiphenyl

- 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-

- Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-

- C12H2F8

- NSC96909

- 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl

- 4H,4H-OCTAFLUOROBIPHENYL

- QWCHHUZAAG

- QWCHHUZAAGRHDB-UHFFFAOYSA-N

- 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, 98%

- 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl #

- FS-5949

- CS-0186469

- 6-(2,3-difluorocyclohexa-2,5-dien-1-ylidene)-1,2,3,3,4,5-hexafluoro-cyclohexa-1,4-diene

- FT-0609074

- A824294

- MFCD00000312

- AKOS015889191

- NSC 96909

- UNII-NFP7F6MDR9

- 2,3,3',5,5',6,6'-Octafluorobiphenyl

- O0182

- 3883-86-1

- Biphenyl,2',3,3',5,5',6,6'-octafluoro-

- NS00046220

- NSC-96909

- EINECS 223-418-7

- NFP7F6MDR9

- 1, 2,2',3,3',5,5',6,6'-octafluoro-

- DTXSID2063218

- SCHEMBL1995798

- T72414

- DTXCID5039563

- DB-049338

-

- MDL: MFCD00000312

- インチ: 1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H

- InChIKey: QWCHHUZAAGRHDB-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C([H])C(=C(C=1C1C(=C(C([H])=C(C=1F)F)F)F)F)F)F

計算された属性

- せいみつぶんしりょう: 298.00300

- どういたいしつりょう: 298.003

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 密度みつど: 1.582

- ゆうかいてん: 83.0 to 86.0 deg-C

- ふってん: 222.4°Cat760mmHg

- フラッシュポイント: 73.9°C

- PSA: 0.00000

- LogP: 4.46640

4H,4H'-Octafluorobiphenyl セキュリティ情報

- 危害声明: Irritant

- 危険物輸送番号:UN 3152 9/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

4H,4H'-Octafluorobiphenyl 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

4H,4H'-Octafluorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H21970-1g |

4H,4'H-OCTAFLUOROBIPHENYL |

3883-86-1 | 98% | 1g |

¥218.0 | 2023-09-07 | |

| TRC | H010355-2000mg |

4H,4H'-Octafluorobiphenyl |

3883-86-1 | 2g |

$ 330.00 | 2022-06-04 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0182-1G |

2,2',3,3',5,5',6,6'-Octafluorobiphenyl |

3883-86-1 | >97.0%(GC) | 1g |

¥260.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0182-1g |

4H,4H'-Octafluorobiphenyl |

3883-86-1 | 98.0%(GC) | 1g |

¥640.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D627208-1g |

2,2',3,3',5,5',6,6'-Octafluorobiphenyl |

3883-86-1 | 97% | 1g |

$110 | 2024-05-24 | |

| abcr | AB103809-5 g |

4H,4'H-Octafluorobiphenyl, 97%; . |

3883-86-1 | 97% | 5 g |

€179.10 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160011-25g |

4H,4H'-Octafluorobiphenyl |

3883-86-1 | >97.0%(GC) | 25g |

¥4669.90 | 2023-09-01 | |

| abcr | AB103809-1g |

4H,4'H-Octafluorobiphenyl, 97%; . |

3883-86-1 | 97% | 1g |

€72.00 | 2023-09-19 | |

| A2B Chem LLC | AB67584-5g |

4H,4'H-Octafluorobiphenyl |

3883-86-1 | >97.0%(GC) | 5g |

$75.00 | 2024-04-20 | |

| Aaron | AR003M5O-1g |

4H,4H-OCTAFLUOROBIPHENYL |

3883-86-1 | 97% | 1g |

$40.00 | 2025-01-22 |

4H,4H'-Octafluorobiphenyl 関連文献

-

Shotaro Hayashi,Yuki Togawa,Yoshihisa Kojima,Toshio Koizumi Polym. Chem. 2016 7 5671

-

Liwei Ye,Robert M. Pankow,Alexander Schmitt,Barry C. Thompson Polym. Chem. 2019 10 6545

-

Anton F. Rogozhin,Vasily A. Ilichev,Anatoly A. Fagin,Roman V. Rumyantcev,Georgy K. Fukin,Artem N. Yablonskiy,Boris A. Andreev,Mikhail N. Bochkarev New J. Chem. 2022 46 13987

-

Aldo A. Facundo,Alma Arévalo,Gabriela Fundora-Galano,Marcos Flores-álamo,Emilio Orgaz,Juventino J. García New J. Chem. 2019 43 6897

-

Junpei Kuwabara,Wataru Tsuchida,Shuyang Guo,Ziwei Hu,Takeshi Yasuda,Takaki Kanbara Polym. Chem. 2019 10 2298

3883-86-1 (4H,4H'-Octafluorobiphenyl) 関連製品

- 26475-18-3(1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-)

- 784-14-5(2,3,4,5,6-Pentafluorobiphenyl)

- 434-90-2(Decafluorobiphenyl)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3883-86-1)4H,4H'-Octafluorobiphenyl

清らかである:99%

はかる:5g

価格 ($):312.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:3883-86-1)4H,4'H-OCTAFLUOROBIPHENYL

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ